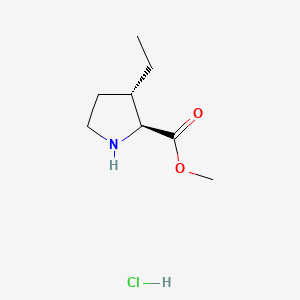

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El metilo (2S,3S)-3-etilpirrolidina-2-carboxilato; clorhidrato es un compuesto químico que pertenece a la clase de los derivados de la pirrolidina. Este compuesto se caracteriza por su estereoquímica única, con ambas configuraciones 2S y 3S. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas y sus potenciales actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del metilo (2S,3S)-3-etilpirrolidina-2-carboxilato; clorhidrato generalmente implica los siguientes pasos:

Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados.

Introducción del grupo etilo: El grupo etilo se introduce en la posición 3 del anillo de pirrolidina utilizando agentes etiladores en condiciones controladas.

Esterificación: El grupo carboxilato se esterifica utilizando metanol en presencia de un catalizador ácido.

Formación del clorhidrato: El último paso implica la formación de la sal clorhidrato mediante la reacción del éster con ácido clorhídrico.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando sistemas de microreactores de flujo, que ofrecen ventajas en términos de eficiencia, versatilidad y sostenibilidad . Estos sistemas permiten un control preciso sobre las condiciones de reacción, lo que conduce a mayores rendimientos y pureza del producto final.

Análisis de las reacciones químicas

Tipos de reacciones

El metilo (2S,3S)-3-etilpirrolidina-2-carboxilato; clorhidrato experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en posiciones específicas del anillo de pirrolidina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores que se utilizan con frecuencia.

Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.

Principales productos

Los principales productos que se forman a partir de estas reacciones incluyen varios derivados del compuesto original, como alcoholes, cetonas y pirrolidinas sustituidas.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted pyrrolidines.

Aplicaciones Científicas De Investigación

El metilo (2S,3S)-3-etilpirrolidina-2-carboxilato; clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos

Mecanismo De Acción

El mecanismo de acción del metilo (2S,3S)-3-etilpirrolidina-2-carboxilato; clorhidrato implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Esto puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

- Metilo (2S,3S)-2-(3,4-dimetoxi fenil)-4-((E)-3-etoxi-3-oxoprop-1-en-1-il)-7-metoxi-2,3-dihidrobenzofuran-3-carboxilato

- Licarina A

Unicidad

El metilo (2S,3S)-3-etilpirrolidina-2-carboxilato; clorhidrato es único debido a su estereoquímica específica y la presencia de un grupo etilo y un éster carboxilato. Estas características contribuyen a sus propiedades químicas distintivas y a sus potenciales actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Propiedades

Fórmula molecular |

C8H16ClNO2 |

|---|---|

Peso molecular |

193.67 g/mol |

Nombre IUPAC |

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

Clave InChI |

UULFFIJPLBXISM-LEUCUCNGSA-N |

SMILES isomérico |

CC[C@H]1CCN[C@@H]1C(=O)OC.Cl |

SMILES canónico |

CCC1CCNC1C(=O)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)

![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)